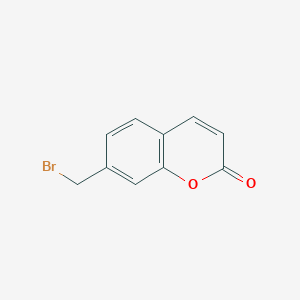7-(Bromomethyl)-2h-chromen-2-one
CAS No.: 53878-12-9
Cat. No.: VC14440375
Molecular Formula: C10H7BrO2
Molecular Weight: 239.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53878-12-9 |
|---|---|
| Molecular Formula | C10H7BrO2 |
| Molecular Weight | 239.06 g/mol |
| IUPAC Name | 7-(bromomethyl)chromen-2-one |
| Standard InChI | InChI=1S/C10H7BrO2/c11-6-7-1-2-8-3-4-10(12)13-9(8)5-7/h1-5H,6H2 |
| Standard InChI Key | PIRJLYFMCACMRZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)O2)CBr |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physical Properties
The molecular formula of 7-(bromomethyl)-2H-chromen-2-one is C₁₀H₇BrO₂, with an average molecular mass of 239.068 g/mol and a monoisotopic mass of 237.962942 g/mol . The compound’s IUPAC name, 7-(bromomethyl)-2H-1-benzopyran-2-one, reflects the bromomethyl group’s position on the coumarin backbone. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 53878-12-9 |
| ChemSpider ID | 232054 |
| MDL Number | MFCD15526685 |
The bromomethyl group introduces significant electrophilicity at the 7-position, enabling nucleophilic substitution reactions critical for derivatization .
Spectroscopic Signatures
While direct spectroscopic data for this compound is limited in publicly available literature, inferences can be drawn from analogous brominated coumarins:
-
¹H NMR: The bromomethyl proton resonance is expected near δ 4.3 ppm (triplet, J ≈ 6 Hz), while aromatic protons typically appear between δ 6.5–8.0 ppm .
-
¹³C NMR: The bromomethyl carbon resonates near δ 30 ppm, with the lactone carbonyl signal around δ 160 ppm .
-
IR Spectroscopy: A lactone carbonyl stretch (1720–1750 cm⁻¹) and C-Br vibration (500–600 cm⁻¹) are characteristic .
Synthetic Routes and Challenges
General Synthesis Strategies
The synthesis of 7-(bromomethyl)-2H-chromen-2-one likely follows pathways analogous to those for 4-substituted bromocoumarins, albeit with regioselective challenges. A plausible route involves:
-
Pechmann Condensation: Coupling resorcinol derivatives with β-ketoesters to form the coumarin core.
-
Bromination: Direct bromination of a preformed 7-methylcoumarin using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) .
Critical Considerations:
-
Regioselectivity in bromination favors the 7-position due to electron-donating effects of adjacent substituents.
-
Purification typically involves silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization from ethanol .
Industrial Scalability
Industrial production faces hurdles in controlling bromine’s reactivity and minimizing byproducts like dibrominated species. Continuous flow reactors may enhance yield and safety by improving heat transfer and mixing efficiency .
Electrochemical Reactivity and Mechanistic Insights
Reductive Cleavage Pathways
Although direct studies on 7-(bromomethyl)-2H-chromen-2-one are sparse, electrochemical data for its 4-substituted analog (4-(bromomethyl)-7-methyl-2H-chromen-2-one) reveal key trends :
Cyclic Voltammetry (DMF, Glassy Carbon Electrode):
-
First Reduction Peak (−0.22 V): Irreversible cleavage of the C–Br bond, generating a methyl radical.
-
Second Peak (−1.20 V): Reduction of dimeric coupling products.
Bulk Electrolysis Outcomes (at −0.40 V):
| Substrate | Product 1 (Yield) | Product 2 (Yield) | Coulometric n Value |
|---|---|---|---|
| 4-(Bromomethyl)-7-methyl | 19–25% (3) | 70–81% (5) | ~1.0 |
| 4-(Bromomethyl)-7-methoxy | 21–24% (4) | 72–78% (6) | ~1.0 |
Products:
-
3: 4,7-Dimethyl-2H-chromen-2-one
-
5: 4,4′-Ethane-1,2-diyl-bis(7-methyl-2H-chromen-2-one)
-
4: 7-Methoxy-4-methyl-2H-chromen-2-one
-
6: 4,4′-Ethane-1,2-diyl-bis(7-methoxy-2H-chromen-2-one)
Mechanism:
-
One-electron transfer forms a radical anion, inducing C–Br bond cleavage.
-
Radical intermediates dimerize or abstract hydrogen from the solvent (e.g., DMF) .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
The 7-bromomethyl substituent alters electronic distribution compared to 4-substituted analogs:
-
Electron-Withdrawing Effects: The 7-bromomethyl group decreases electron density at the lactone carbonyl, potentially enhancing electrophilicity for nucleophilic attack.
-
Steric Considerations: Substituents at the 7-position experience less steric hindrance than those at the 4-position, favoring certain reaction pathways .
Biological Implications
Brominated coumarins are investigated for:
-
Antimicrobial Activity: Halogenation enhances membrane permeability and target binding.
-
Enzyme Inhibition: The bromomethyl group can act as a reactive handle for covalent modification of active-site residues .
Future Directions and Applications
Targeted Synthetic Modifications
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives.
-
Nucleophilic Substitution: Replacement of bromine with amines or thiols for drug discovery applications.
Advanced Characterization Needs
-
Single-Crystal XRD: To resolve ambiguities in substituent orientation and intermolecular interactions.
-
DFT Calculations: Modeling charge distribution and reaction pathways to predict regioselectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume